4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Overview
Description
4-Cyclopropylmethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H11FO2. It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol group of cyclopropylmethanol.
Formation of the Ether Bond: The deprotonated cyclopropylmethanol is then reacted with 4-fluorobenzaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, to form the desired ether bond.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylmethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Cyclopropylmethoxy-2-fluorobenzoic acid.
Reduction: 4-Cyclopropylmethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropylmethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-fluorobenzaldehyde
- 4-Cyclopropylmethoxybenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-Cyclopropylmethoxy-2-fluorobenzaldehyde is unique due to the combination of the cyclopropylmethoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLXNNNTWZMHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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